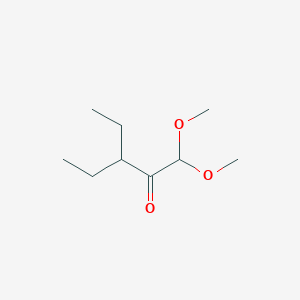
3-Ethyl-1,1-dimethoxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,1-dimethoxypentan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with two methoxy groups and an ethyl group attached to the pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,1-dimethoxypentan-2-one typically involves the reaction of 3-ethylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes methanolysis to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1,1-dimethoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-1,1-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and methoxy groups.
Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism by which 3-Ethyl-1,1-dimethoxypentan-2-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy groups can undergo nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a precursor in synthetic pathways.
Comparaison Avec Des Composés Similaires
3-Ethyl-2-methoxypentan-2-one: Similar structure but with only one methoxy group.
3-Ethyl-1,1-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
3-Methyl-1,1-dimethoxypentan-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-1,1-dimethoxypentan-2-one is unique due to the presence of two methoxy groups and an ethyl group on the pentan-2-one backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
62752-91-4 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-ethyl-1,1-dimethoxypentan-2-one |
InChI |
InChI=1S/C9H18O3/c1-5-7(6-2)8(10)9(11-3)12-4/h7,9H,5-6H2,1-4H3 |
Clé InChI |
OGOTWCXLVVPQQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


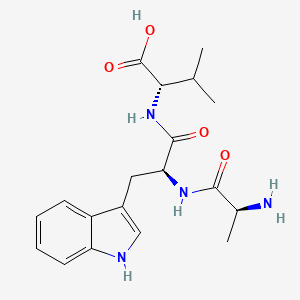



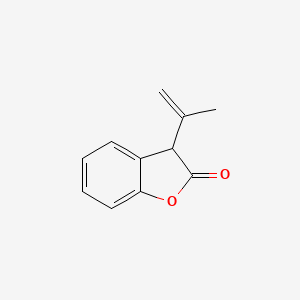
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
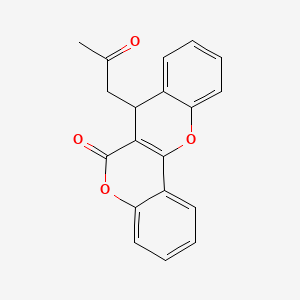

![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
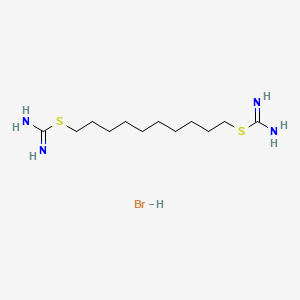
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)

